Boc-Arg(Z) 2-OH
Overview
Description
Boc-Arg(Z) 2-OH, also known as Nα-Boc-Nδ,Nω-di-Z-L-arginine, is a white to off-white powder . It is used as a reagent in the preparation of antimalarial, antileishmanial, antimicrobial, cytotoxicity, and metHb formation activities of amino acid amides of quinolinamines .
Synthesis Analysis
Boc-Arg(Z) 2-OH is used in Boc solid-phase peptide synthesis . It is an amino acid building block and derivative of arginine . It has been used in the synthesis of amino acid prodrug forms of cytotoxic anthraquinones with anticancer activity .Molecular Structure Analysis
The empirical formula of Boc-Arg(Z) 2-OH is C27H34N4O8 . Its molecular weight is 542.58 . The SMILES string isCC(C)(C)OC(=O)NC@@HOCc1ccccc1)=N/C(=O)OCc2ccccc2)C(O)=O
. Chemical Reactions Analysis
Boc-Arg(Z) 2-OH is suitable for Boc solid-phase peptide synthesis . It can be used for the research of inhibitors for processing proteinases .Physical And Chemical Properties Analysis
Boc-Arg(Z) 2-OH is a white to off-white powder . Its optical activity is [α]20/D +2.5±0.5°, c = 1% in methanol . The melting point is approximately 140 °C (dec.) .Scientific Research Applications
Peptide Synthesis and Biological Activity :
- Boc-Arg(Z) 2-OH has been used in the synthesis of opioid peptides with increased resistance to degradation by trypsin-like enzymes, indicating its potential for designing biologically active peptides (Izdebski et al., 2007).
- It's also involved in studies on lactam formation during the coupling procedures of N alpha-N omega-protected arginine derivatives, highlighting the challenges in peptide synthesis involving arginine and the inevitable side reactions like delta-lactam formation (Cezari & Juliano, 1996).
Photocatalytic Activity Enhancement :
- In photocatalysis, a heterostructure involving Bi2O2CO3/Bi4O5Br2 (BOC/BOB) demonstrated enhanced photocatalytic activity for NOx removal, indicating the use of Boc-Arg(Z) 2-OH in environmental applications (Zhu et al., 2019).
Synthesis and Characterization of Complexes :
- Boc-Arg(Z) 2-OH has been used in the synthesis of novel organotin(IV) complexes, which were structurally characterized and investigated for their cytotoxic activity against human colorectal carcinoma cells, showing potential in medicinal chemistry (Girasolo et al., 2010).
Innovations in Peptide Synthesis :
- Research has also focused on new methods and protective groups for peptide synthesis using Boc-Arg(Z) 2-OH, demonstrating the ongoing innovation in peptide synthesis techniques (Mutulis et al., 2009).
Safety And Hazards
Future Directions
Boc-Arg(Z) 2-OH is primarily used for research and development purposes . It is not intended for medicinal, household, or other uses . As a reagent, it has potential applications in the synthesis of various compounds, including those with antimalarial, antileishmanial, antimicrobial, and cytotoxic properties .
properties
IUPAC Name |
(2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O8/c1-27(2,3)39-26(36)29-21(22(32)33)15-10-16-28-23(30-24(34)37-17-19-11-6-4-7-12-19)31-25(35)38-18-20-13-8-5-9-14-20/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,36)(H,32,33)(H2,28,30,31,34,35)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRJPLNCTNRXPE-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Arg(Z) 2-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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